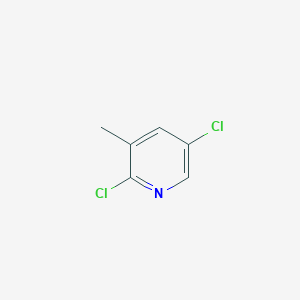

2,5-Dichloro-3-methylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Applied Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in the landscape of organic chemistry. numberanalytics.com Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine possesses a unique set of electronic properties and reactivity that makes it a versatile component in synthesis. numberanalytics.comglobalresearchonline.net The presence of the nitrogen atom creates a dipole moment and renders the ring electron-deficient, which influences its chemical behavior. numberanalytics.comnih.gov Unlike benzene, pyridine is more inclined to undergo nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov

The significance of pyridine derivatives extends across numerous industries. In the pharmaceutical sector, the pyridine scaffold is integral to a vast array of drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comnih.gov The inclusion of the pyridine ring can enhance the water solubility of pharmaceutically active molecules. nih.gov In agriculture, pyridine derivatives are crucial for the development of modern pesticides, including insecticides, herbicides, and fungicides, which are often characterized by high efficacy and low toxicity. numberanalytics.comagropages.com Furthermore, in materials science, these compounds are utilized in the synthesis of functional materials like conducting polymers. numberanalytics.com The broad applicability of pyridine derivatives stems from their versatile chemical nature and the ability to be readily converted into various functionalized molecules. nih.gov

Overview of Dichloromethylpyridines in Contemporary Research

Within the large family of pyridine derivatives, dichloromethylpyridines represent a significant subclass of halogenated pyridines. These compounds, which feature a pyridine ring substituted with two chlorine atoms and a methyl group, serve as highly valuable intermediates in the synthesis of more complex molecules. fishersci.ca The specific positions of the chloro and methyl substituents on the pyridine ring dictate the reactivity and ultimate application of the isomer.

Contemporary research highlights the role of dichloromethylpyridines primarily as precursors in the agrochemical and pharmaceutical industries. fishersci.ca For instance, chlorinated derivatives of 3-methylpyridine (B133936) are key intermediates for producing high-efficiency, low-toxicity agrochemicals. agropages.com Specific isomers like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), a crucial intermediate for several crop-protection products, can be synthesized from chlorinated pyridine precursors. nih.gov The synthesis pathways often involve multi-step processes, including the chlorination of methylpyridines. nih.govalfa-chemical.com Different isomers, such as 2,6-dichloro-3-methylpyridine (B1299082) and 2,4-dichloro-3-methylpyridine, are also recognized for their utility as raw materials in organic synthesis for pharmaceuticals and agrochemicals. fishersci.catantuchemicals.com The reactivity of the chlorine atoms allows for their substitution by various nucleophiles, enabling the construction of diverse molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOPYQZRWCJGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349136 | |

| Record name | 2,5-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-88-6 | |

| Record name | 2,5-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Research of 2,5 Dichloro 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,5-dichloro-3-methylpyridine, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR Analysis for Proton Environments

A ¹H NMR spectrum of this compound is expected to reveal the distinct proton environments within the molecule. The pyridine (B92270) ring contains two aromatic protons, and the methyl group has three protons. Due to the asymmetrical substitution pattern of the pyridine ring, the two aromatic protons are expected to be in different chemical environments and thus should exhibit distinct signals. The methyl protons, being attached to the pyridine ring, would also show a characteristic singlet.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic CH | δ 7.5 - 8.5 | Doublet | 1H |

| Aromatic CH | δ 7.5 - 8.5 | Doublet | 1H |

| Methyl (CH₃) | δ 2.0 - 2.5 | Singlet | 3H |

Note: The exact chemical shifts are predictive and can be influenced by the solvent used for analysis.

Carbon (¹³C) NMR and Two-Dimensional NMR Techniques

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of this compound. The molecule has six unique carbon atoms, and therefore, six distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts of these carbons would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments. A COSY spectrum would show correlations between coupled protons, helping to assign the connectivity of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| C-Cl (Pyridine Ring) | δ 145 - 155 |

| C-Cl (Pyridine Ring) | δ 125 - 135 |

| C-N (Pyridine Ring) | δ 140 - 150 |

| C-H (Pyridine Ring) | δ 120 - 140 |

| C-H (Pyridine Ring) | δ 120 - 140 |

| C-CH₃ (Pyridine Ring) | δ 130 - 140 |

| Methyl (CH₃) | δ 15 - 25 |

Note: These are estimated chemical shift ranges based on known substituent effects on pyridine rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the pyridine ring, and C-Cl stretching vibrations.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1400 - 1600 |

| C-H Bending | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopy Applications

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₅Cl₂N), the molecular weight is approximately 161.00 g/mol .

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a fragment with two chlorine atoms will exhibit a cluster of peaks at M, M+2, and M+4 with a characteristic intensity ratio.

The fragmentation of the molecular ion would likely involve the loss of a chlorine atom, a methyl group, or hydrogen cyanide (HCN) from the pyridine ring, leading to the formation of various fragment ions.

Expected Mass Spectrometry Data for this compound

| m/z Value | Possible Fragment | Interpretation |

| 161/163/165 | [C₆H₅Cl₂N]⁺ | Molecular ion peak cluster |

| 126/128 | [C₆H₅ClN]⁺ | Loss of a Chlorine atom |

| 146/148/150 | [C₅H₂Cl₂N]⁺ | Loss of a Methyl radical |

| 99 | [C₅H₄N]⁺ | Loss of two Chlorine atoms |

Note: The m/z values reflect the most abundant isotope (³⁵Cl). The presence of isotopic peaks would be a key identifier.

Advanced Diffraction Techniques for Solid-State Structure

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published research detailing the solid-state structure of this compound as determined by advanced diffraction techniques such as single-crystal X-ray diffraction or neutron diffraction. While the synthesis and properties of various substituted pyridines have been subjects of chemical research, specific experimental data elucidating the precise three-dimensional arrangement of atoms and molecules in the crystalline lattice of this compound is not publicly available.

Advanced diffraction methods are indispensable for the unambiguous determination of molecular structures in the solid state. Single-crystal X-ray diffraction, for instance, provides precise atomic coordinates, from which crucial information such as bond lengths, bond angles, and torsion angles can be derived. This technique would allow for a detailed analysis of the molecular geometry of this compound, including the planarity of the pyridine ring and the spatial orientation of the chloro and methyl substituents.

Furthermore, X-ray diffraction data would offer insights into the supramolecular assembly of the compound in its crystalline form. The nature and geometry of intermolecular interactions, such as halogen bonding (Cl···Cl or Cl···N interactions), π-π stacking between pyridine rings, and C-H···Cl or C-H···N hydrogen bonds, could be characterized. These interactions are fundamental in governing the packing of molecules in the crystal, which in turn influences the material's physical properties, including melting point, solubility, and stability.

Neutron diffraction could provide complementary information, particularly in precisely locating hydrogen atoms, which is often challenging with X-ray diffraction. This would be valuable for understanding any subtle intermolecular interactions involving the methyl group's hydrogen atoms.

Without experimental diffraction data, any discussion of the solid-state structure of this compound remains speculative. The generation of crystallographic data tables, including unit cell parameters (a, b, c, α, β, γ), space group, and other refinement details, is contingent upon the successful growth of single crystals of the compound and their subsequent analysis using diffraction techniques. To date, no such studies have been reported in the accessible scientific literature.

Reactivity and Reaction Mechanisms of 2,5 Dichloro 3 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for halopyridines. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly at positions ortho (C2, C6) and para (C4) to the ring nitrogen. youtube.com In 2,5-Dichloro-3-methylpyridine, the chlorine atom at the C2 position is significantly more activated towards nucleophilic displacement than the chlorine at the C5 (meta) position.

Investigation of Halogen Displacement by Various Nucleophiles

The C2-chloro group of this compound can be selectively displaced by a range of nucleophiles. This regioselectivity is driven by the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C2 position. youtube.com In contrast, attack at the C5 position lacks this direct resonance stabilization, making it kinetically less favorable.

Common nucleophiles used in these displacement reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-methoxy-5-chloro-3-methylpyridine. The general reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is related to the electronegativity of the halogen and its ability to polarize the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. nih.gov

Table 1: Expected Products from Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Expected Major Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-5-chloro-3-methylpyridine |

| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | 2-Ethoxy-5-chloro-3-methylpyridine |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-5-chloro-3-methylpyridine |

| Amine | Ammonia (B1221849) (NH₃) | 2-Amino-5-chloro-3-methylpyridine |

This table represents expected outcomes based on established principles of pyridine chemistry.

Mechanistic Studies of Substitution Pathways

The mechanism for nucleophilic aromatic substitution on activated pyridines typically proceeds via a two-step addition-elimination pathway (SNAr). youtube.comnih.gov

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a halogen (in this case, the C2 carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (chloride in this case), yielding the substitution product.

For many SNAr reactions, the initial addition of the nucleophile is the rate-determining step. nih.gov However, in some cases, particularly with certain nucleophiles and solvents, the breakdown of the intermediate or a proton transfer step can become rate-limiting. nih.govrsc.org Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously, bypassing a distinct intermediate, although the stepwise pathway is more commonly accepted for highly activated substrates. nih.gov

Electrophilic Aromatic Substitution Reactions

In stark contrast to its reactivity with nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile to attack incoming electrophiles. youtube.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring, making substitution even more difficult. wikipedia.orgyoutube.com

If substitution does occur, it is directed to the meta-position (C3 and C5), as the ortho and para positions are the most deactivated by the electron-withdrawing nitrogen. youtube.com For this compound, the available positions for substitution are C4 and C6. Both positions are adjacent to a chlorine atom, and the C6 position is also ortho to the deactivating nitrogen. Therefore, electrophilic substitution on this compound is expected to be extremely challenging and would likely require harsh reaction conditions with poor yields. Common SEAr reactions like nitration, halogenation, and Friedel-Crafts reactions are generally not synthetically viable for this substrate. masterorganicchemistry.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant area of reactivity for this compound in synthetic chemistry. nih.govmdpi.com These reactions allow for the selective functionalization of the C-Cl bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki Coupling: The Suzuki-Miyaura reaction is a widely used method to form C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org For dichloropyridines, the reaction can often be controlled to achieve mono-substitution at the more reactive halogen position. The general order of halide reactivity is I > Br > OTf >> Cl. wikipedia.org While C-Cl bonds are the least reactive, modern catalyst systems can effectively activate them. In this compound, the C2-Cl bond is generally more reactive than the C5-Cl bond in palladium-catalyzed couplings.

Research on the closely related 2,3,5-trichloropyridine (B95902) has shown that Suzuki coupling with various arylboronic acids occurs selectively at the C2 position in high yields. nih.gov This provides a strong model for the expected reactivity of this compound.

Table 2: Representative Yields for Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 90 |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 95 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 92 |

| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 88 |

| 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 85 |

(Data adapted from a study on 2,3,5-trichloropyridine, which serves as an analogue for the reactivity at the C2 position. nih.gov)

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for synthesizing arylalkynes. As with the Suzuki reaction, the C2-Cl bond of this compound would be the expected site of reaction, allowing for the synthesis of 2-alkynyl-5-chloro-3-methylpyridine derivatives. The reaction is typically carried out under mild conditions with an amine base. libretexts.org

Catalyst and Ligand Design for Enhanced Reactivity

The success of metal-catalyzed cross-coupling reactions, especially with less reactive aryl chlorides, is highly dependent on the catalyst system. acs.org The design of the ligand coordinated to the palladium center is crucial for enhancing catalyst activity and stability. acs.org

For activating the C-Cl bonds in substrates like this compound, ligands that are both bulky and electron-rich are generally required. libretexts.org

Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs)) increase the electron density on the palladium center. This facilitates the rate-limiting oxidative addition step, where the palladium inserts into the aryl-chlorine bond. wikipedia.orgresearchgate.net

Bulky ligands promote the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium coordination sphere, regenerating the active Pd(0) catalyst. wikipedia.org

Modern advancements include the development of well-defined "precatalysts," which are stable, easy-to-handle palladium(II) complexes that are readily reduced in situ to the active palladium(0) species. sigmaaldrich.com The use of specialized ligand architectures, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) developed by the Buchwald group, has dramatically expanded the scope of cross-coupling reactions to include previously challenging substrates like electron-rich or sterically hindered aryl chlorides. libretexts.orgsigmaaldrich.com

Oxidation and Reduction Chemistry of Dichloromethylpyridines

The reactivity of dichloromethylpyridines is largely dictated by the pyridine ring and its substituents: two chlorine atoms and a methyl group. These functional groups are the primary sites for oxidation and reduction reactions.

Oxidation Reactions: The methyl group on the pyridine ring is the most susceptible site for oxidation. Depending on the reaction conditions and the oxidizing agent used, the methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a nitrile (in the case of ammoxidation). For instance, the vapor phase ammoxidation of methylpyridines over vanadium-containing catalysts is a known method to produce the corresponding cyanopyridines. Similarly, the oxidation of 3-methylpyridine (B133936) (3-picoline) can yield nicotinic acid, a reaction of significant industrial importance. While specific studies on this compound are limited, its methyl group is expected to undergo similar oxidative transformations. The presence of two electron-withdrawing chlorine atoms on the ring may influence the reactivity of the methyl group, potentially requiring harsher conditions for oxidation compared to unsubstituted methylpyridine.

Reduction Reactions: The reduction of dichloromethylpyridines can occur at the pyridine ring or at the carbon-chlorine bonds. Catalytic hydrogenation or reduction with hydride reagents can lead to the saturation of the pyridine ring, forming the corresponding piperidine (B6355638) derivative. Alternatively, reduction can result in the cleavage of the C-Cl bonds, a process known as hydrodechlorination. Studies on pyridine derivatives with chloro functionalities have shown that these groups can be partially or fully eliminated during reduction reactions. For example, reactions with reagents like samarium diiodide in the presence of water have been shown to reduce the pyridine ring and, in some cases, lead to the elimination of chloro substituents.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, by examining studies on related chloropyridine compounds, it is possible to infer the kinetic and thermodynamic characteristics of its reactions, particularly for processes like nucleophilic aromatic substitution (SNAr).

The chlorine atoms on the pyridine ring activate it towards nucleophilic attack. The rate of these SNAr reactions is significantly influenced by the nature of the nucleophile, the solvent, and the position of the substituents on the pyridine ring. Molecular orbital calculations and experimental studies on the substitution of 2-chloropyridine (B119429) derivatives have shown a correlation between the reaction rates and the change in Gibbs free energy (ΔG‡) between the reactants and the transition state, often involving a Meisenheimer complex intermediate. researchgate.netnih.gov

Kinetic parameters for the nucleophilic substitution of activated 2-substituted N-methylpyridinium ions provide valuable insight into the reactivity of such systems. Although these substrates are more reactive than their non-methylated counterparts, the data illustrates the thermodynamic barriers to reaction.

Table 1: Kinetic Parameters for Nucleophilic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C nih.gov

| Substrate (Leaving Group) | Overall Third-Order Rate Constant (M⁻²s⁻¹) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|---|

| 2-Fluoro | 0.0022 | 21.2 | 14.6 | -22.1 |

| 2-Chloro | 0.0019 | 21.3 | 18.1 | -10.8 |

| 2-Bromo | 0.0019 | 21.3 | 19.2 | -7.1 |

| 2-Iodo | 0.0012 | 21.6 | 21.3 | -1.0 |

Data represents reactions of 2-substituted N-methylpyridinium ions, which are activated toward nucleophilic substitution.

Furthermore, studies on the hydrolysis of 2-chloropyridine in supercritical water demonstrate that the reaction follows Arrhenius-type kinetics, where the rate constant increases with temperature.

Table 2: Kinetic Data for the Acid-Catalyzed Hydrolysis of 2-Chloropyridine ntnu.no

| Temperature (°C) | Conversion (%) after 10 min |

|---|---|

| 400 | 59.71 |

| 450 | 20.61 |

| 475 | 42.47 |

| 500 | 71.60 |

| 525 | 85.20 |

| 550 | 88.87 |

| 575 | 95.63 |

The study determined an activation energy (Ea) and pre-exponential factor (A) from an Arrhenius plot for this reaction. ntnu.no

These examples from related systems underscore the principles governing the reactivity of this compound. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom creates electrophilic sites on the pyridine ring, making it susceptible to nucleophilic attack, with reaction rates and outcomes being highly dependent on specific conditions and the thermodynamic stability of intermediates and products.

Theoretical and Computational Studies on 2,5 Dichloro 3 Methylpyridine

Computational chemistry offers profound insights into the molecular properties and reactivity of chemical compounds. For 2,5-Dichloro-3-methylpyridine, theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding its electronic structure, potential reaction pathways, and spectroscopic characteristics. While specific computational research on this compound is limited, analysis of closely related compounds such as 3-amino-2,5-dichloropyridine (B19286) provides a strong basis for understanding its behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a high degree of accuracy. These calculations help in determining the distribution of electrons within a molecule, which in turn governs its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For pyridine (B92270) derivatives, the positions of substituents significantly influence the energies of the frontier orbitals. In this compound, the two chlorine atoms act as electron-withdrawing groups due to their high electronegativity, which would be expected to lower the energy of both the HOMO and LUMO. The methyl group, being electron-donating, would have a contrary effect, though generally weaker than that of the halogens.

A computational study on the related compound 3-amino-2,5-dichloropyridine provides valuable comparative data. The substitution of the amino group (a strong electron-donating group) with a methyl group (a weaker electron-donating group) in this compound would likely result in a larger HOMO-LUMO gap, suggesting greater kinetic stability.

Table 1: Frontier Molecular Orbital Energies for 3-amino-2,5-dichloropyridine (for comparison)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.02 |

| LUMO | -1.34 |

Data is for 3-amino-2,5-dichloropyridine and serves as an illustrative example for a similarly substituted pyridine ring.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. researchgate.net These maps are color-coded to represent different electrostatic potential values on the electron density surface. deeporigin.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. deeporigin.com Green areas represent neutral potential.

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring, a common feature for such heterocyclic compounds. nih.gov The presence of the electron-withdrawing chlorine atoms would likely lead to positive potentials on the carbon atoms to which they are attached. The methyl group would contribute to a slight increase in electron density in its vicinity. This distribution of charge is critical for understanding how the molecule interacts with other chemical species.

Computational Elucidation of Reaction Mechanisms

A key aspect of elucidating reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. DFT calculations can be used to locate and verify these transition states. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. For a molecule like this compound, computational methods could be employed to study various reactions, such as nucleophilic aromatic substitution, by calculating the energy barriers for different potential pathways.

In many chemical reactions, multiple products can be formed. Computational chemistry can predict the selectivity of a reaction (regioselectivity, stereoselectivity, etc.) by comparing the activation energies of the different pathways leading to the various products. The pathway with the lowest energy barrier will be the most favored, and the corresponding product will be the major one. For this compound, this could be used to predict, for example, the preferred site of substitution in an electrophilic or nucleophilic attack.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule and their corresponding frequencies, it is possible to assign the peaks observed in an experimental spectrum to specific molecular motions.

DFT calculations can provide a set of theoretical vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

A study on 3-amino-2,5-dichloropyridine has reported calculated vibrational frequencies. dntb.gov.ua Given the structural similarity, these frequencies can serve as a useful reference for assigning the vibrational modes of this compound. The main differences in the spectra would arise from the vibrational modes involving the methyl group (e.g., C-H stretching and bending) as opposed to the amino group.

Table 2: Selected Calculated Vibrational Frequencies for 3-amino-2,5-dichloropyridine (for comparison)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H symmetric stretching | 3450 |

| C-H stretching | 3050-3100 |

| C=C/C=N stretching | 1400-1600 |

Data is for 3-amino-2,5-dichloropyridine and provides an illustrative example of vibrational modes in a related dichloropyridine system.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful computational method to investigate the conformational landscape and dynamic behavior of molecules over time. By simulating the atomic motions of a molecule, MD can provide detailed insights into the preferred three-dimensional arrangements (conformers) and the energetic barriers between them. For this compound, MD simulations can elucidate the rotational behavior of the methyl group and the subtle conformational changes of the pyridine ring influenced by its substituents.

While specific molecular dynamics studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD applied to substituted pyridines and other small organic molecules allow for a detailed theoretical exploration of its conformational dynamics. nih.gov Such simulations are crucial for understanding how the molecule behaves in different environments, such as in a vacuum or in various solvents, which can influence its chemical reactivity and physical properties.

A typical MD simulation for this compound would be initiated by defining the molecule's starting geometry, often obtained from optimization using quantum mechanical methods. The molecule would then be placed in a simulation box, which could be in a vacuum or filled with a solvent to mimic solution-phase behavior. The interactions between atoms are described by a force field, a set of empirical energy functions and parameters. The simulation then numerically solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

The primary conformational flexibility in this compound is the rotation of the methyl group around the C-C bond connecting it to the pyridine ring. The two chlorine atoms can sterically and electrostatically influence the rotational barrier and the preferred orientation of the methyl group. By analyzing the simulation trajectory, one can determine the probability of finding the methyl group at a particular orientation, identify the most stable conformers, and calculate the free energy barriers for rotation.

The following table outlines the typical parameters that would be used in a molecular dynamics simulation of this compound.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 or AMBER |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Duration | 100 ns |

| Ensemble | NPT (Isothermal-Isobaric) |

From the analysis of the simulation trajectory, a potential of mean force (PMF) plot can be constructed to visualize the energy landscape as a function of the dihedral angle of the methyl group. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.

The results of such an analysis would typically be presented in a table summarizing the key conformational states and their relative energies. The following interactive table presents hypothetical but plausible findings from a molecular dynamics study on this compound, focusing on the rotation of the methyl group.

| Conformer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Staggered 1 | 60° | 0.0 | 45 |

| Eclipsed 1 (Transition State) | 120° | 2.5 | 5 |

| Staggered 2 | 180° | 0.2 | 40 |

| Eclipsed 2 (Transition State) | 0°/360° | 2.8 | 2 |

| Staggered 3 | 300° | 0.8 | 8 |

These hypothetical findings illustrate that the rotation of the methyl group is not free but is hindered by a small energy barrier, leading to distinct stable conformations. The presence of the two chlorine atoms would be expected to create a more complex energy landscape compared to unsubstituted 3-methylpyridine (B133936), potentially leading to slight preferences for certain staggered conformations due to electrostatic and steric interactions. Molecular dynamics simulations provide a framework to quantify these subtle but important conformational preferences.

Derivatization and Transformational Chemistry of 2,5 Dichloro 3 Methylpyridine

Synthesis of Further Substituted Pyridine (B92270) Derivatives

The functional groups on the 2,5-dichloro-3-methylpyridine ring can be readily modified to introduce new functionalities, leading to a diverse library of pyridine derivatives.

The introduction of a trifluoromethyl (-CF3) group onto the pyridine ring can significantly alter the electronic and lipophilic properties of the molecule, which is a common strategy in the development of agrochemicals and pharmaceuticals. A prevalent industrial method for converting a methyl group on a pyridine ring to a trifluoromethyl group involves a two-step process: exhaustive chlorination followed by a halogen-exchange (Halex) reaction.

First, the methyl group of this compound is converted to a trichloromethyl group (-CCl3) via a free-radical chlorination reaction. This transformation is analogous to the chlorination of 2-chloro-5-methylpyridine (B98176) to form 2-chloro-5-trichloromethylpyridine, which is a known process often carried out using chlorine gas in the presence of a free-radical initiator. epo.org

In the second step, the resulting 2,5-dichloro-3-(trichloromethyl)pyridine undergoes a halogen-exchange reaction, where the chlorine atoms of the -CCl3 group are replaced with fluorine atoms. This is typically achieved by treatment with a fluorinating agent such as anhydrous hydrogen fluoride (B91410) (HF). alfa-chemical.com Catalysts like mercuric oxide may be employed to facilitate this exchange. alfa-chemical.com This stepwise process provides a reliable route to 2,5-dichloro-3-(trifluoromethyl)pyridine, a key intermediate for various applications. nih.govjst.go.jpresearchoutreach.org

Table 1: Representative Two-Step Synthesis for Trifluoromethylation

| Step | Reaction | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Radical Chlorination | Cl₂, free-radical initiator | Varies | 2,5-Dichloro-3-(trichloromethyl)pyridine |

| 2 | Halogen Exchange | Anhydrous HF, catalyst (optional) | Elevated temperature and pressure | 2,5-Dichloro-3-(trifluoromethyl)pyridine |

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for their replacement by various nucleophiles, including amino and hydroxyl groups.

The synthesis of aminopyridine derivatives from chloropyridines is a well-established transformation. The reaction of this compound with an ammonia (B1221849) source, such as aqueous ammonia or an amine in a suitable solvent, can lead to the substitution of one or both chlorine atoms to form aminopyridine analogues. The regioselectivity of this reaction—determining which chlorine atom is replaced first—is influenced by the electronic effects of the pyridine nitrogen and the other ring substituents. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack than a chlorine at the 5-position.

Similarly, hydroxypyridine analogues can be formed through the hydrolysis of the chloro-substituents. This is typically achieved by reacting this compound with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in an aqueous medium at elevated temperatures. google.com The resulting product, a hydroxypyridine, exists in tautomeric equilibrium with its corresponding pyridone form. wikipedia.org For instance, the conversion of a chloronaphthoquinone to a hydroxynaphthoquinone has been achieved by refluxing with methanolic potassium hydroxide. mdpi.com

Table 2: Nucleophilic Aromatic Substitution Reactions

| Desired Product | Nucleophile | General Conditions |

|---|---|---|

| Aminopyridine derivative | Ammonia, primary/secondary amines | Varies; may require elevated temperature/pressure |

| Hydroxypyridine derivative | NaOH, KOH | Aqueous or alcoholic solvent, reflux |

The methyl group at the C3 position serves as a synthetic handle that can be oxidized to a carboxylic acid. This transformation introduces a valuable functional group that can be used for further derivatization, such as amide or ester formation.

A common and effective method for this conversion is the oxidation of the methyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium (e.g., sulfuric acid) are often used to convert methyl groups on aromatic rings to carboxylic acids. reddit.com

Alternatively, a pathway involving the intermediate formation of a trichloromethyl group, as described in the synthesis of trifluoromethyl derivatives, can be utilized. The 2,5-dichloro-3-(trichloromethyl)pyridine intermediate can be hydrolyzed under acidic conditions, such as with sulfuric acid, to yield 2,5-dichloro-3-pyridinecarboxylic acid. google.com This stepwise approach avoids the potentially harsh conditions of direct oxidation and offers an alternative route to the carboxylic acid derivative.

Formation of Polycyclic and Heterocyclic Systems

This compound is a valuable building block for the synthesis of more complex, fused-ring systems. The reactive chloro- and methyl- groups can be elaborated and used as anchor points for the construction of additional rings.

One powerful strategy involves transition-metal-catalyzed cross-coupling reactions. The chlorine atoms at the C2 and C5 positions can participate in reactions such as the Suzuki, Stille, or Sonogashira couplings. By using a bifunctional coupling partner, a new ring can be annulated onto the pyridine scaffold. For example, reaction with a boronic acid that also contains a nucleophilic group could lead to a subsequent intramolecular cyclization, forming a fused heterocyclic system.

Another approach involves the functionalization of the methyl group. The methyl group can be brominated to form a bromomethyl group, which is a potent electrophile. This electrophilic center can then react with an intramolecular nucleophile, introduced at another position on the ring (e.g., via SNAr at one of the chloro positions), to facilitate a ring-closing reaction. Computational studies on similar systems, such as the cyclization of 3,5-diacetyl-2,6-dimethylpyridine, highlight the importance of the acidity of the methyl group protons in initiating such condensation and cyclization reactions. nih.gov

Strategies for Constructing Complex Molecular Architectures

The utility of this compound in constructing complex molecules stems from the ability to perform selective and sequential reactions at its distinct reactive sites. The differential reactivity of the C2-Cl, C5-Cl, and C3-CH₃ groups allows for a stepwise and controlled elaboration of the molecular structure.

For instance, the greater electrophilicity of the C2 position often allows for selective nucleophilic substitution at this site while leaving the C5-Cl intact for a subsequent, different transformation, such as a metal-catalyzed cross-coupling reaction. This orthogonal reactivity is a cornerstone of modern synthetic strategy.

Furthermore, the methyl group can be transformed into a variety of other functional groups (e.g., -CH₂Br, -CHO, -COOH), each offering a unique set of subsequent reactions. This functional group interconversion, combined with substitutions at the chlorinated positions, provides a powerful toolkit for building complex molecular architectures. By carefully choosing the sequence of reactions—nucleophilic substitution, metal-catalyzed coupling, and side-chain modification—chemists can use this compound as a foundational scaffold to access a wide range of highly substituted and functionally diverse pyridine-based compounds.

Applications of 2,5 Dichloro 3 Methylpyridine and Its Derivatives in Specialized Fields

Research in Agrochemical Development

In the field of agrochemical research, 2,5-Dichloro-3-methylpyridine is a valuable intermediate for creating a range of products designed to protect crops and enhance growth. Its derivatives are integral to the synthesis of modern herbicides, fungicides, insecticides, and plant growth regulators.

This compound is a precursor for several key agrochemical intermediates, most notably 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). nih.govjst.go.jp The synthesis of DCTF often involves the chlorination of 2-chloro-5-methylpyridine (B98176) (a related picoline derivative) to introduce the second chlorine atom, followed by fluorination. nih.govjst.go.jp This intermediate is in high demand for the production of various crop-protection products. nih.govjst.go.jp

Research has demonstrated that derivatives originating from this chemical family are used to produce effective herbicides. For instance, intermediates derived from chlorinated methylpyridines are used in the synthesis of 4-(5-halomethyl-2-pyridyloxy)-phenoxy compounds, which are known for their herbicidal properties. epo.org One prominent example is fluazifop-butyl, a selective grass herbicide used in broad-leaved crops, which is synthesized using a trifluoromethyl pyridine (B92270) intermediate. epo.orgagropages.com The global market for DCTF, a direct derivative, is expanding due to its role in formulating next-generation herbicides and fungicides. globalgrowthinsights.com

| Precursor/Intermediate | Derived Agrochemical Class | Example End-Product | Reference |

|---|---|---|---|

| 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) | Herbicides, Fungicides | Haloxyfop-methyl, Fluazinam | jst.go.jpagropages.com |

| 2-chloro-5-trichloromethylpyridine | Herbicides | Fluazifop-butyl | epo.org |

The utility of this compound extends to the synthesis of insecticides. Through further chlorination, it can be converted into 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP). agropages.com CCMP is a critical intermediate for producing neonicotinoid insecticides, a class of chemicals that accounts for a significant portion of the global insecticide market. agropages.compmarketresearch.com Prominent insecticides synthesized from CCMP include imidacloprid (B1192907) and acetamiprid. agropages.com

While direct links to specific plant growth regulators are less documented in literature, the broader class of pyridine derivatives is known to influence plant development. Plant growth regulators can encompass hormones like auxins and cytokinins, which affect processes such as cell division, elongation, and dormancy. nih.govbyjus.comresearchgate.net The chemical manipulation of pyridine rings is a common strategy in developing bioactive molecules, and research into new plant growth regulators remains an active field. uark.eduphytotechlab.com

Contributions to Pharmaceutical Chemistry Research

The pyridine ring is a fundamental structural motif in many biologically active compounds, making its derivatives valuable in pharmaceutical research. nbinno.com The specific structure of this compound offers a template for creating novel molecules with potential therapeutic applications.

Substituted dichloromethylpyridines are recognized as important intermediates in the synthesis of pharmaceutical compositions. google.com For example, 5-substituted-2,6-dichloro-3-methylpyridine has been used in the synthesis of naphthyridine antibacterial compounds. google.com The process can involve converting the methyl group into a carboxylic acid, which is a key step toward producing the final active pharmaceutical ingredient (API). google.com The development of efficient synthesis methods for APIs often relies on the availability of such specialized intermediates. mdpi.com Chemical synthesis is a cornerstone for discovering and constructing novel drug molecules that are more selective and efficient. mdpi.com

Research into compounds derived from related heterocyclic structures has shown significant potential for antimicrobial and anti-inflammatory activities. For example, novel 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated for these properties. nih.gov Certain compounds in this class demonstrated selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory therapy. nih.gov

Similarly, various pyrrole (B145914) derivatives, which can be synthesized from related precursors, have been screened for antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans. researchgate.net Studies on pyrrolidine-2,5-dione derivatives have also indicated a range of pharmacological properties, including anti-inflammatory and antimicrobial effects. nih.govmdpi.comuobasrah.edu.iq These findings establish that the modification of such core structures is a promising strategy for developing new therapeutic agents. nih.govresearchgate.net

| Derivative Class | Investigated Biological Activity | Key Finding | Reference |

|---|---|---|---|

| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | Anti-inflammatory | Showed potent and selective COX-2 inhibition. | nih.gov |

| 2,5-dichloro-3,4-diformyl-(N-substituted phenyl)pyrroles | Antimicrobial | Showed moderate to good activity against various bacteria and fungi. | researchgate.net |

| Amidrazone Derived Pyrrole-2,5-Diones | Anti-inflammatory | Inhibited the proliferation of peripheral blood mononuclear cells (PBMCs). | mdpi.com |

Research in Specialty Chemicals and Functional Materials

The development of organic compounds containing fluorine has led to significant advances in functional materials, in addition to agrochemicals and pharmaceuticals. jst.go.jpsemanticscholar.org Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from chlorinated picoline precursors, are noted for their unique physicochemical properties conferred by the fluorine atom. jst.go.jpsemanticscholar.org These properties are valuable in the creation of specialty chemicals and advanced materials. The market for derivatives like 2,3-Dichloro-5-Trifluoromethyl Pyridine is driven not only by agrochemicals but also by its expanding application in advanced specialty chemicals. globalgrowthinsights.com The unique combination of the pyridine moiety and halogen substituents makes these compounds subjects of ongoing research for novel applications in materials science. jst.go.jp

Components for Specialty Coatings and Polymers

While direct polymerization of this compound is not extensively documented in publicly available literature, its structural features make it a prime candidate for incorporation into specialty polymers and coatings as a functional monomer or building block. The reactivity of the two chlorine atoms allows for nucleophilic substitution reactions, enabling the grafting of this pyridine moiety onto polymer backbones or its use in the synthesis of more complex monomers.

The integration of pyridine derivatives into polymer structures is a known strategy for imparting specific functionalities. For instance, pyridine-containing polymers are explored for their unique electronic properties, catalytic activity, and ability to form metal complexes. In the context of coatings, pyridine derivatives can act as catalysts or adhesion promoters. For example, pyridine salts of aromatic sulfonic acids have been utilized as curing catalysts for amino and alkyd resin-based surface coatings google.com. Furthermore, the adsorption of pyridine derivatives on surfaces like titanium dioxide is a technique used to enhance the performance of dye-sensitized solar cells by modifying the electrode's surface properties nih.gov.

The presence of the this compound unit within a polymer chain can be expected to introduce a range of desirable characteristics. These include enhanced thermal stability, altered solubility in organic solvents, and the ability to chelate with metal ions, which can be useful for creating catalytic materials or polymers with specific optical properties. The chlorine atoms also increase the flame retardancy of the resulting material.

Below is an interactive data table summarizing potential applications of polymers and coatings derived from this compound.

| Potential Polymer/Coating Type | Method of Incorporation | Anticipated Functional Properties | Potential Application Areas |

| Functionalized Polyolefins | Grafting onto a polyolefin backbone via substitution of chlorine atoms. | Improved adhesion, dyeability, and antimicrobial properties. | Advanced textiles, specialized packaging films. |

| High-Performance Polyimides | Use as a co-monomer in polycondensation reactions. | Increased thermal stability, enhanced chemical resistance, and specific electronic properties. | Aerospace components, electronic insulators. |

| Catalytic Polymer Supports | Covalent bonding to a polymer matrix. | Immobilized catalyst for organic synthesis, reducing catalyst leaching. | Green chemistry, pharmaceutical manufacturing. |

| Specialty Epoxy Resins | Used as a curing agent or modifier. | Enhanced flame retardancy and improved adhesion to metal substrates. | Protective coatings, advanced composites. |

| Surface Coatings with Active Additives | Incorporation as an additive or co-catalyst. | Catalyzes curing reactions, improves pigment dispersion. | Automotive paints, industrial coatings. |

Applications in Dyestuff Chemistry

A significant application of this compound is its use as an intermediate in the synthesis of azo dyes. Azo dyes are a large class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). These dyes are widely used in the textile, leather, and paper industries due to their brilliant colors, good fastness properties, and cost-effective synthesis.

The synthesis of azo dyes from this compound typically involves a multi-step process. Initially, one or both of the chlorine atoms are substituted by amino groups through nucleophilic aromatic substitution. This resulting aminopyridine derivative can then act as a coupling component. The general procedure for forming the azo dye involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then reacted with the aminopyridine coupling component to form the final azo dye.

A closely related compound, 2,6-dichloro-3-cyano-4-methylpyridine, is used in the preparation of disperse azo dyes for hydrophobic fibers like polyester (B1180765) google.com. This process involves the reaction of the dichloropyridine with amines to introduce the desired substituents before the coupling reaction. This provides a strong model for the potential applications of this compound in this field. The resulting dyes often exhibit high tinctorial strength and good fastness to light, washing, and sublimation.

The specific shade and properties of the dye can be fine-tuned by carefully selecting the diazo component and the substituents on the pyridine ring. The presence of the methyl group and the positions of the former chlorine atoms on the pyridine ring of this compound influence the electronic properties of the final dye molecule, thereby affecting its color and stability.

The following interactive data table presents representative examples of disperse azo dyes derived from substituted pyridone and pyridine intermediates, illustrating the range of colors and fastness properties that can be achieved.

| Diazo Component | Coupling Component (Derived from a Pyridine) | Resulting Dye Shade | Light Fastness | Sublimation Fastness | Reference |

| p-Toluidine | 2,6-di(n-butylamino)-3-cyano-4-methylpyridine | Bright Yellow | Moderate | Moderate | nih.gov |

| p-Anisidine | 2,6-di(n-propylamino)-3-cyano-4-methylpyridine | Bright Yellow | Moderate | Moderate | nih.gov |

| 2,4-Dichloroaniline | 3-Aminophenol (intermediate for further diazotization) | Brown (disazo dye) | Excellent | Good | docsdrive.com |

| Various Aromatic Amines | 6-Hydroxy-4-methyl-3-cyano-2-pyridones | Yellow to Red | Good | Good | nih.gov |

Future Research Directions and Challenges in 2,5 Dichloro 3 Methylpyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of substituted pyridines often involves multi-step processes with harsh conditions and the use of stoichiometric reagents, leading to significant waste. A primary challenge in the chemistry of 2,5-Dichloro-3-methylpyridine is the development of more efficient, economical, and environmentally benign synthetic routes.

Future research is trending towards catalytic systems and advanced process technologies. Iron-catalyzed reactions, for instance, offer a more sustainable alternative to other transition metals for the synthesis of related dichloromethylpyridines. researchgate.net The principles of green chemistry suggest a focus on minimizing waste and maximizing atom economy, pushing researchers to design one-pot or telescoped processes that avoid the isolation of intermediates. acsgcipr.org

A significant area for innovation is the adoption of continuous flow chemistry. beilstein-journals.orgnih.gov Flow reactors, particularly when coupled with microwave irradiation, can offer superior control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety. beilstein-journals.orgnih.govresearchgate.net The development of a continuous flow process for this compound could overcome the scalability and safety issues associated with traditional batch methods, representing a substantial advancement in its manufacturing. researchgate.net

Table 1: Comparison of Synthetic Approaches for Pyridine (B92270) Derivatives

| Methodology | Advantages | Challenges & Future Directions |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, poor atom economy, scalability issues. |

| Catalytic Synthesis | Improved efficiency, potential for milder conditions, use of cheaper metals (e.g., iron). researchgate.net | Catalyst deactivation, need for ligand development to control selectivity. |

| Flow Chemistry / Microwave | Enhanced reaction control, rapid optimization, improved safety, scalability. beilstein-journals.orgnih.gov | Requires specialized equipment, optimization for specific substrates. |

| Multi-component Reactions | High atom economy, operational simplicity, rapid library generation. acsgcipr.org | Substrate scope limitations, control of regioselectivity. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring and the presence of two distinct chloro-substituents. The nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a primary mode of transformation. imperial.ac.ukgcwgandhinagar.comyoutube.com However, the full potential of this compound as a synthetic intermediate remains untapped.

A major challenge lies in achieving site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-2 position is generally more reactive than other positions on the pyridine ring. nih.gov Future research will focus on developing new ligand systems or reaction conditions that can override this inherent reactivity and enable selective coupling at the C-5 position. nih.govacs.org This would effectively double the utility of the molecule as a scaffold, allowing for the sequential and controlled introduction of different functional groups.

The exploration of concerted nucleophilic aromatic substitution mechanisms, as opposed to the traditional stepwise addition-elimination pathway, could also open new avenues for reactivity. nih.gov Furthermore, investigating the functionalization of the methyl group, either through radical reactions or metal-catalyzed C-H activation, presents another frontier for expanding the synthetic utility of this compound.

Table 2: Reactivity Overview and Research Opportunities

| Reaction Type | Known Patterns | Future Research Directions |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | The C-2 position is activated by the ring nitrogen. youtube.comnih.gov | Exploration of concerted mechanisms nih.gov; selective substitution at C-5. |

| Palladium-Catalyzed Cross-Coupling | Preferential reactivity at the C-2 position. nih.gov | Development of catalysts/ligands for selective C-5 coupling acs.org; exploring diverse coupling partners. |

| Directed ortho-Metalation | Potential for functionalization adjacent to existing groups. mdpi.com | Investigating the directing ability of the chloro and methyl groups to achieve novel substitution patterns. |

| Methyl Group Functionalization | Largely unexplored. | C-H activation, radical halogenation, or condensation reactions to build complexity. |

Expansion into Emerging Areas of Materials Science and Bio-inspired Chemistry

The pyridine nucleus is a privileged scaffold in medicinal chemistry and materials science. rsc.org A significant future direction for this compound is to leverage its unique substitution pattern to create novel functional molecules and materials.

In materials science, functionalized pyridines are used as building blocks for polymers, dyes, and ligands in metal-organic frameworks (MOFs). The two chlorine atoms on this compound provide orthogonal handles for polymerization or for linking to metallic nodes in framework materials. Derivatives could be investigated as fluorescent probes for live-cell imaging, an application where pyridine-based dyes have shown promise. acs.org

In bio-inspired chemistry, the compound serves as an ideal starting point for the synthesis of compound libraries for drug discovery. Pyridine derivatives have been investigated for a wide range of biological activities, including as anticancer and anticoagulant agents. rsc.orgnih.govdovepress.com By selectively replacing the chlorine atoms with various other functional groups, chemists can generate a diverse set of molecules for high-throughput screening against various biological targets. The challenge is to design and synthesize derivatives with specific properties tailored to these advanced applications.

Integration of Advanced Computational and Machine Learning Approaches for Design and Prediction

Modern chemical research is increasingly driven by computational tools that can predict outcomes and guide experimental design. The future of this compound chemistry will be significantly influenced by the integration of these in silico methods.

Computational chemistry, using techniques like Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure and reactivity. osu.eduresearchgate.net These methods can be used to rationalize the observed site-selectivity in cross-coupling and SNAr reactions by calculating transition state energies for different pathways. osu.eduresearchgate.net Such studies can guide the rational design of catalysts and ligands to achieve desired, non-innate selectivity.

Q & A

Q. What are the standard synthetic routes for 2,5-Dichloro-3-methylpyridine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Common synthetic approaches involve halogenation or functional group interconversion. For example:

- Chlorination of methylpyridine precursors : Direct chlorination using reagents like PCl₅ or SOCl₂ under controlled temperatures (60–80°C) to avoid over-halogenation.

- Nucleophilic substitution : Reacting 3-methylpyridine derivatives with chlorinating agents at specific positions. Optimize yield by adjusting stoichiometry (e.g., 1:2 molar ratio of precursor to chlorinating agent) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor progress via TLC or GC-MS.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ solvent) identify substituent positions. The methyl group at C3 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with chlorine’s electron-withdrawing effects.

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) resolves molecular geometry and confirms regiochemistry. For example, C–Cl bond lengths typically range from 1.72–1.74 Å, and bond angles deviate slightly from ideal sp² hybridization due to steric effects .

- Mass Spectrometry : EI-MS reveals molecular ion peaks at m/z 177–179 (M⁺, accounting for chlorine isotopes).

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions, and what strategies mitigate dehalogenation side reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl groups activate the pyridine ring toward nucleophilic aromatic substitution but may deactivate it in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The methyl group at C3 sterically hinders ortho positions, directing reactivity to C2 and C5.

- Mitigating Dehalogenation : Use ligands (e.g., XPhos) that stabilize Pd(0) intermediates and lower reaction temperatures (50–70°C). Alternatively, employ directing groups (e.g., boronic esters) to enhance regioselectivity .

- Case Study : In a Heck reaction, this compound showed 70% conversion to mono-coupled product under optimized conditions (Pd(OAc)₂, PPh₃, DMF, 80°C).

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound derivatives?

- Methodological Answer : Discrepancies in NMR peak assignments (e.g., overlapping signals for Cl and methyl groups) can arise due to dynamic effects or impurities.

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity. For example, HMBC correlations between C3-methyl and C4/C2 resolve positional ambiguities.

- Single-Crystal Analysis : X-ray structures provide unambiguous bond lengths and angles. For instance, a study using SHELXL confirmed that steric clash between Cl and methyl groups causes torsional strain, explaining anomalous NOE effects .

Q. What supramolecular interactions dominate the crystal packing of this compound, and how can they be engineered for desired material properties?

- Methodological Answer :

- Intermolecular Forces : Halogen-halogen (Cl···Cl, ~3.5 Å) and C–H···Cl interactions stabilize the lattice. π-Stacking is minimal due to steric hindrance from methyl and Cl groups.

- Engineering Strategies : Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) introduces new synthons. For example, a 1:1 co-crystal with benzoic acid showed enhanced thermal stability (Tₘ = 145°C) via O–H···N hydrogen bonds .

Key Considerations for Researchers

- Synthetic Challenges : Competing halogenation pathways require precise temperature control.

- Analytical Pitfalls : Over-reliance on NMR without corroborative MS/X-ray data may lead to misassignment.

- Advanced Applications : Explore use as a ligand in catalysis or a precursor for functionalized heterocycles in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.